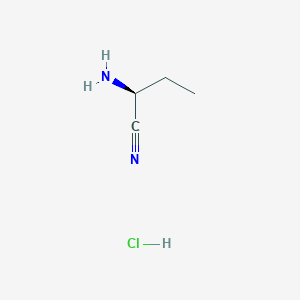

(2S)-2-aminobutanenitrile hydrochloride

Description

Significance of Chiral α-Aminonitriles as Versatile Synthetic Intermediates

Chiral α-aminonitriles serve as crucial precursors to a variety of valuable organic molecules, most notably α-amino acids and their derivatives. The nitrile group can be hydrolyzed to a carboxylic acid, while the amino group provides a handle for further functionalization, making them direct precursors in the synthesis of both natural and unnatural amino acids. researchgate.netmdpi.com Beyond amino acids, the nitrile and amino moieties can be independently or concertedly transformed into other functional groups, opening avenues for the synthesis of nitrogen-containing heterocycles, diamines, and other chiral ligands and catalysts. Their versatility is a cornerstone of their importance in fields ranging from medicinal chemistry to materials science.

Stereochemical Purity and its Implications in Asymmetric Synthesis

The concept of chirality is central to the biological activity of many pharmaceutical compounds. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize molecules with high stereochemical purity is a critical aspect of modern drug development. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, relies heavily on the use of enantiomerically pure starting materials, reagents, and catalysts. Chiral α-aminonitriles, with their defined stereochemistry at the α-carbon, are invaluable chiral building blocks in this context. Their incorporation into a synthetic route can dictate the stereochemical outcome of the final product, making them essential tools for chemists aiming to construct enantiomerically pure pharmaceuticals and other bioactive molecules.

Overview of Research Trajectories for (2S)-2-Aminobutanenitrile Hydrochloride

This compound, a specific chiral α-aminonitrile, has garnered considerable attention in synthetic organic chemistry. A primary driver of research into this compound is its role as a key intermediate in the synthesis of the antiepileptic drug Levetiracetam. The stereochemistry of the final drug product is crucial for its therapeutic efficacy, and the use of enantiomerically pure this compound is a direct and efficient strategy to ensure the desired stereochemical outcome.

Current research trajectories for this compound are largely focused on the development of efficient and scalable methods for its enantioselective synthesis. These efforts include the exploration of various asymmetric catalytic systems and the optimization of reaction conditions to achieve high yields and enantiomeric excess. Furthermore, its application as a versatile chiral building block in the synthesis of other complex molecules continues to be an area of active investigation.

Below are some of the key physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 887277-58-9 |

| Molecular Formula | C4H9ClN2 |

| Molecular Weight | 120.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | (S)-enantiomer |

Detailed research findings have further elucidated the synthetic pathways to obtain this chiral intermediate. One common approach involves the asymmetric Strecker reaction, which utilizes a chiral catalyst to control the stereoselective addition of cyanide to an imine derived from propanal.

| Synthesis Method | Catalyst/Reagent | Key Features |

| Asymmetric Strecker Reaction | Chiral Lewis acids or organocatalysts | Direct formation of the chiral center with high enantioselectivity. |

| Resolution of Racemic Mixture | Chiral resolving agents | Separation of the desired (S)-enantiomer from a racemic mixture of 2-aminobutanenitrile (B1582908). |

The characterization of this compound is crucial for confirming its identity and purity. While specific spectral data can vary slightly depending on the experimental conditions, typical analytical data includes:

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl, methine, and amine protons. |

| ¹³C NMR | Resonances for the nitrile carbon, the chiral methine carbon, and the two ethyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) and amine (N-H) functional groups. |

| Optical Rotation | A specific optical rotation value that confirms the presence of the (S)-enantiomer. |

The ongoing research into this compound underscores its significance as a valuable chiral intermediate in the synthesis of pharmaceutically important compounds and highlights the continuous efforts to develop more efficient and sustainable synthetic methodologies.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-aminobutanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGHKZQRNGOMQR-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887277-58-9 | |

| Record name | (2S)-2-aminobutanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for Enantioselective Synthesis of α Aminonitriles

Catalytic Asymmetric Strecker Reaction Approaches

The core of the asymmetric Strecker reaction is the enantioselective addition of cyanide to an achiral imine, guided by a substoichiometric amount of a chiral catalyst. thieme-connect.com This approach avoids the use of stoichiometric chiral auxiliaries, offering a more atom-economical and practical route to enantioenriched α-aminonitriles. nih.gov The development of both organocatalytic and metal-based systems has significantly broadened the scope and applicability of this reaction.

Organocatalytic Systems for Imine Cyanation

Organocatalysis has emerged as a powerful platform for the asymmetric Strecker reaction, utilizing small, metal-free organic molecules to induce chirality. nih.govnih.gov These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to activate the imine substrate and create a chiral environment for the nucleophilic attack of the cyanide ion. thieme-connect.com

Chiral amido-thiourea catalysts have been identified as highly effective for the enantioselective hydrocyanation of imines. A notable advantage of these systems is their robustness and lack of sensitive functional groups, which makes them compatible with safer and more practical cyanide sources like aqueous cyanide salts. researchgate.netchemistryworld.com This adaptability is crucial for transitioning the methodology to larger-scale syntheses. researchgate.net

The mechanism is understood to involve a dual-activation pathway. The thiourea moiety activates the imine electrophile through hydrogen bonding, while a basic site on the catalyst can interact with the hydrogen cyanide (HCN) nucleophile. researchgate.net This organized transition state effectively shields one face of the imine, directing the cyanide addition to produce the desired enantiomer. researchgate.net Research has demonstrated that these catalysts can be used at low loadings to achieve high yields and excellent enantioselectivities for a variety of N-benzhydryl-protected imines derived from both aromatic and aliphatic aldehydes. researchgate.net

Table 1: Performance of Chiral Amido-Thiourea Catalyst in Asymmetric Strecker Reaction

| Entry | Aldehyde Derivative (R) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Pivaldehyde | 0.5 | 95 | 98 |

| 2 | Cyclohexanecarboxaldehyde | 0.5 | 96 | 97 |

| 3 | Benzaldehyde | 2.0 | 98 | 96 |

| 4 | 1-Naphthaldehyde | 2.0 | 99 | 91 |

Data synthesized from research findings on amido-thiourea catalyzed hydrocyanation of N-benzhydryl imines. researchgate.net

Squaramide-based organocatalysts, particularly those derived from cinchona alkaloids, have proven to be another powerful class of catalysts for the asymmetric Strecker reaction. The squaramide scaffold possesses two NH groups that act as a hydrogen-bond donor, capable of activating the imine substrate. acs.org

The proposed mechanism involves the formation of a ternary complex between the squaramide catalyst, the imine, and the cyanide source. The two NH groups of the squaramide engage in hydrogen bonding with the nitrogen atoms of the imine, enhancing its electrophilicity. Simultaneously, the basic tertiary amine of the cinchona alkaloid backbone activates the HCN, which is typically generated in situ from a source like trimethylsilyl cyanide (TMSCN). This dual activation within a confined chiral pocket leads to a highly organized transition state, facilitating the enantioselective delivery of the cyanide nucleophile to the imine carbon. acs.org This methodology has been successfully applied to imines bearing heteroaromatic moieties, affording the corresponding α-aminonitriles in good to excellent yields and with high enantioselectivities. acs.org

Table 2: Enantioselective Strecker Reaction of Thiazole-Containing Imines Catalyzed by Cinchona-Based Squaramide

| Entry | Imine Substituent (Ar) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 48 | 92 | 96 |

| 2 | 4-Chlorophenyl | 72 | 89 | 98 |

| 3 | 2-Thienyl | 72 | 85 | 95 |

| 4 | 2-Naphthyl | 48 | 95 | 97 |

Representative data based on studies of cinchona-squaramide catalyzed Strecker reactions. acs.org

Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL (1,1'-bi-2-naphthol), have become prominent Brønsted acid catalysts in a vast array of enantioselective transformations. acs.org In the context of the Strecker reaction, CPAs function as bifunctional catalysts. The acidic proton of the phosphoric acid activates the imine by protonating the nitrogen, forming a chiral ion pair with the conjugate base. Concurrently, the phosphoryl oxygen can act as a hydrogen-bond acceptor, organizing the cyanide nucleophile for a stereocontrolled attack. This dual role within a well-defined chiral environment enables high levels of stereochemical control. The steric properties of the CPA catalyst, particularly the substituents at the 3 and 3' positions of the BINOL backbone, are crucial for creating a chiral pocket that effectively differentiates the enantiotopic faces of the imine.

Table 3: Chiral Phosphoric Acid-Catalyzed Asymmetric Additions to Imines

| Entry | Catalyst Type | Imine Type | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | BINOL-derived CPA | N-Aryl | Silyl Ketene Acetal | >95 | 96 |

| 2 | SPINOL-derived CPA | N-Boc | Diethyl Phosphite | 94 | 92 |

| 3 | H8-BINOL-derived CPA | N-Benzoyl | Indole | 99 | 99 |

| 4 | VAPOL-derived CPA | N-Aryl | Acetylacetone | 85 | 90 |

Illustrative data from various CPA-catalyzed asymmetric reactions involving imine activation.

The development of greener synthetic methodologies is a paramount goal in chemistry. In the asymmetric Strecker reaction, this often involves replacing hazardous cyanide sources like HCN gas or TMSCN with safer, water-soluble salts such as potassium cyanide (KCN). Chiral quaternary ammonium (B1175870) salts are exceptionally well-suited for this purpose, acting as phase-transfer catalysts. acs.orgnih.gov

In a typical phase-transfer system, the reaction takes place in a biphasic mixture of an organic solvent (like toluene) and an aqueous solution of KCN. The chiral ammonium salt facilitates the transport of the cyanide anion from the aqueous phase into the organic phase. Within the organic phase, the chiral cation forms a tight ion pair with the cyanide anion. This chiral ion pair then delivers the cyanide to the imine in a highly enantioselective manner. acs.org This approach not only enhances safety by using aqueous KCN but also simplifies product purification and catalyst recycling, aligning with the principles of green chemistry. nih.gov Catalysts bearing a tetranaphthyl backbone have been shown to be particularly effective, providing excellent yields and enantioselectivities for a range of aliphatic aldimines. acs.org

Metal-Catalyzed Asymmetric Strecker Reactions

Alongside organocatalysts, a variety of chiral metal complexes have been developed to catalyze the asymmetric Strecker reaction. These systems typically function as Lewis acids, coordinating to the imine nitrogen to increase its electrophilicity and imposing a chiral environment to direct the incoming cyanide nucleophile. A wide range of metals, including zirconium, aluminum, titanium, and indium, have been employed successfully.

For instance, a novel chiral zirconium binuclear catalyst has been shown to effectively catalyze the Strecker reaction of aldimines with tributyltin cyanide (Bu₃SnCN), affording α-aminonitriles in high yields and with excellent enantioselectivities. Similarly, titanium-based catalysts are highly effective for the cyanation of imines. These metal-catalyzed reactions often exhibit high turnover numbers and can be applied to a broad scope of substrates, making them powerful tools for the synthesis of optically active α-amino acids. nih.gov

Table 4: Comparison of Selected Metal Catalysts in the Asymmetric Strecker Reaction

| Metal Center | Chiral Ligand | Cyanide Source | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) |

| Zirconium (Zr) | Binaphthol derivative | Bu₃SnCN | Aldimine | 91 | 95 |

| Titanium (Ti) | Salen derivative | TMSCN | Imine | 95 | 92 |

| Aluminum (Al) | Bis(8-quinolinolato) | TMSCN | Ketimine | 99 | 99 |

| Indium (In) | (not chiral) | TMSCN | Aldimine/Ketone | 98 | (racemic) |

Data compiled from various studies on metal-catalyzed Strecker reactions.

Lanthanide-Based Catalysts (e.g., Yb(OTf)3-pybox complexes)

The catalytic asymmetric Strecker reaction stands out as a highly effective method for synthesizing chiral α-aminonitriles. Among the various catalysts developed, lanthanide-based catalysts, particularly those involving Ytterbium(III) triflate (Yb(OTf)₃) complexed with pybox (pyridine-bis(oxazoline)) ligands, have demonstrated significant success. These complexes function as chiral Lewis acids, activating imines for nucleophilic attack by a cyanide source.

Research has shown that Yb(OTf)₃-pybox complexes can catalyze the hydrocyanation of a wide array of aldimines, including aromatic, α,β-unsaturated, heterocyclic, and aliphatic variants, with high efficiency. nih.govrsc.org The reactions typically proceed with good to excellent conversions and enantioselectivities reaching up to 98% enantiomeric excess (ee). nih.govrsc.org The structure of the pybox ligand is crucial; modifications, such as adding an electron-withdrawing bromine group to the pyridine moiety, can significantly enhance both the yield and the enantioselectivity of the reaction. rsc.orgresearchgate.net The tunable nature of these ligands allows for the rational design of catalysts optimized for specific substrates, leading to high activity and stereoselectivity. researchgate.netnih.gov

The general procedure involves preparing the catalyst complex in situ by stirring Yb(OTf)₃ and the chosen pybox ligand in a solvent like dichloromethane. The pre-formed imine is then added, and the reaction is cooled before the addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN). rsc.org

Note: The data presented are representative examples based on findings from referenced literature. nih.govrsc.org

Asymmetric Strecker Syntheses Utilizing Chiral Auxiliaries

An alternative to using chiral catalysts is the application of stoichiometric chiral auxiliaries. This diastereoselective approach involves reacting an aldehyde and a cyanide source with an enantiomerically pure amine that acts as the chiral auxiliary. acs.orgmdpi.com The resulting diastereomeric α-aminonitriles can then be separated, followed by the cleavage of the auxiliary group to yield the desired enantiopure α-amino acid. acs.org

A variety of chiral auxiliaries have been successfully employed, including α-arylethylamines, β-amino alcohols, and sugar derivatives. acs.org For instance, (S)-1-(4-methoxyphenyl)ethylamine has been used in a practical three-component Strecker reaction with various aryl-aldehydes and sodium cyanide. acs.orgnih.gov This method often results in the formation of highly crystalline (S,S)-α-aminonitriles that can be easily purified to high diastereomeric purity through simple filtration. acs.orgnih.gov

Another effective strategy is the use of (R)-phenylglycine amide as a chiral auxiliary. This method can be accompanied by a crystallization-induced asymmetric transformation (CIAT), where one diastereomer selectively precipitates from the reaction mixture. acs.orgsemanticscholar.org This process drives the equilibrium in the solution towards the formation of the precipitating diastereomer, allowing for its isolation in high yield (76-93%) and excellent diastereomeric ratio (>99/1). acs.orgsemanticscholar.org Subsequent hydrolysis and auxiliary removal then afford the target α-amino acid in high enantiomeric purity. acs.org

Note: The data presented are representative examples based on findings from referenced literature. acs.orgacs.orgnih.govsemanticscholar.org

Chemoenzymatic and Biocatalytic Strategies for α-Aminonitrile Production

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. nih.govnih.govresearchgate.net These strategies leverage the high specificity of enzymes to achieve transformations that are often difficult to accomplish with conventional catalysts, particularly for the production of chiral molecules under mild reaction conditions. nih.govnih.gov

Dynamic Kinetic Resolution (DKR) of Racemic α-Aminonitriles

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective, irreversible reaction. wikipedia.orgprinceton.edu For α-aminonitriles, DKR typically involves the stereoselective enzymatic hydrolysis of one enantiomer while the other is continuously racemized, making it available for the enzymatic reaction. researchgate.net

Application of Nitrile Hydratase Enzymes

Nitrile hydratase (NHase) enzymes catalyze the hydration of nitriles to their corresponding amides. researchgate.netebi.ac.ukwikipedia.org While many NHases exhibit low stereoselectivity, their use in combination with stereospecific amidases is a valuable route for the stereoselective synthesis of carboxylic acids. researchgate.net In the context of DKR for producing chiral α-amino acids, a non-stereoselective NHase can be employed to convert both enantiomers of a racemic α-aminonitrile into the corresponding racemic α-amino amide. researchgate.net This step is then followed by a stereoselective hydrolysis of the amide. An example is the use of a non-stereoselective NHase from Rhodococcus opacus in a multi-enzyme system for DKR. researchgate.net

Stereoselective Hydrolysis by Amino Acid Amide Hydrolases

The key to the DKR of α-aminonitriles is the stereoselective hydrolysis of the intermediate α-amino amide. This is achieved using highly enantioselective enzymes such as amino acid amide hydrolases or aminopeptidases. researchgate.net For example, D-aminopeptidase from Ochrobactrum anthropi can be used for the synthesis of D-amino acids, while L-amino acid amidase from Brevundimonas diminuta can be used for the synthesis of L-amino acids. researchgate.net These enzymes selectively hydrolyze one enantiomer of the amino amide to the corresponding amino acid, leaving the other enantiomer untouched.

Racemization Processes in DKR

An effective racemization catalyst is essential for a successful DKR process, as it must rapidly interconvert the enantiomers of the substrate under conditions compatible with the enzymatic resolution step. princeton.eduorganic-chemistry.org In the enzymatic DKR of α-aminonitriles, α-amino-ε-caprolactam (ACL) racemase from Achromobacter obae has been successfully used to racemize the α-amino amide intermediate. researchgate.net The combination of a non-stereoselective nitrile hydratase, a stereoselective amidase, and an efficient racemase creates a powerful three-enzyme system. For instance, racemic α-aminobutyronitrile was completely converted to (R)-α-aminobutyric acid with an optical purity of over 99% in 6 hours using a system of NHase, D-aminopeptidase, and ACL racemase. researchgate.net This demonstrates the potential of DKR to produce other (R)- or (S)-α-amino acids from their corresponding α-aminonitriles with high enantiomeric excess. researchgate.net

C–H Functionalization Approaches to α-Aminonitriles

The direct functionalization of carbon-hydrogen (C–H) bonds represents a modern and atom-economical strategy for synthesizing α-aminonitriles. This approach circumvents the need for pre-functionalized starting materials, offering a more efficient route directly from amines. The core principle involves the selective activation of a C(sp³)–H bond adjacent to the nitrogen atom, followed by cyanation.

Recent developments have established oxidative C–H bond functionalization, also known as cross-dehydrogenative coupling (CDC), as a powerful tool for this transformation. mdpi.combohrium.com This method typically involves an oxidant and a cyanide source to convert tertiary and secondary amines into the corresponding α-aminonitriles. mdpi.com Although a relatively new field compared to classical methods like the Strecker reaction, C–H functionalization is gaining traction. mdpi.com

One notable catalytic protocol utilizes acetic acid with molecular oxygen as the oxidant for the oxidative activation of benzylic C–H bonds in N-aryltetrahydroisoquinolines and related structures. mdpi.com Another approach involves the ruthenium-catalyzed oxidative cyanation of tertiary amines using sodium cyanide and molecular oxygen, which proceeds cleanly and is considered an environmentally favorable process.

Furthermore, innovative methods are exploring the use of non-toxic cyanide sources. For instance, α-amino acids can be converted to aliphatic nitriles, which then undergo an oxidative C–H functionalization to form cyanohydrins. rsc.org These cyanohydrins can subsequently release hydrogen cyanide (HCN) under acidic conditions, catalyzed by Mn(OAc)₂, for the cyanation of iminium ions. rsc.org This strategy highlights the potential of using biomass as a sustainable source for the cyanide group. rsc.org

The table below summarizes key aspects of selected C-H functionalization methods for α-aminonitrile synthesis.

Table 1: C-H Functionalization Strategies for α-Aminonitrile Synthesis| Catalyst/Reagent System | Amine Substrate Type | Oxidant | Cyanide Source | Key Features |

|---|---|---|---|---|

| Acetic Acid | N-aryltetrahydroisoquinolines | Molecular Oxygen | Not specified | Activates benzylic C-H bonds. mdpi.com |

| RuCl₃ | Tertiary Amines | Molecular Oxygen | Sodium Cyanide | Environmentally benign process with excellent yields. |

| (Not specified) | Aliphatic nitriles from α-amino acids | Not specified | Self-sourced (via cyanohydrin) | Utilizes non-toxic, biomass-derived cyanide sources. rsc.org |

| (Bromodimethyl)sulfonium bromide | Carbonyls and Amines | Not specified | Trimethylsilyl cyanide | Efficient one-pot, three-component synthesis at room temperature. |

While organocatalyzed oxidative synthesis of α-aminonitriles is an emerging area, it holds significant potential for selective functionalization in organic synthesis. mdpi.combohrium.com

Synthesis via Aminonitrile Intermediates from Primary Amino Compounds

The synthesis of α-aminonitriles from primary amino compounds is a cornerstone of organic chemistry, most famously embodied by the Strecker reaction. mdpi.combohrium.com This classical method involves a one-pot, three-component reaction between a carbonyl compound, an amine, and a cyanide source. organic-chemistry.org The reaction proceeds through the in situ formation of an imine from the primary amine and carbonyl compound, which is then attacked by a cyanide nucleophile to form the α-aminonitrile.

Modern advancements have focused on rendering this transformation enantioselective. A prominent strategy involves the use of chiral catalysts to control the facial selectivity of the cyanide addition to an achiral imine. For example, a chiral bicyclic guanidine has been successfully employed as a catalyst for the enantioselective hydrocyanation of N-benzhydryl imines with HCN. acs.org This method yields chiral α-amino nitriles which can be subsequently hydrolyzed to produce (R)-arylglycines. acs.org

Another approach involves reacting α-silyloxynitriles with primary amines. google.com In this two-step process, a carbonyl compound is first reacted with trimethylsilyl cyanide (TMSCN) to form an α-silyloxynitrile. google.com This intermediate is then treated with a primary amine in a polar organic solvent, such as methanol, to yield the desired α-aminonitrile. google.com This method is applicable to a wide range of aldehydes and amines. google.com

A novel and greener alternative to the traditional Strecker reaction avoids the direct use of toxic cyanation reagents. nih.gov This method utilizes readily available aminoacetonitrile, with ammonium salts serving as catalysts. nih.gov It has been demonstrated that chiral ammonium catalysts can facilitate asymmetric reactions to provide chiral α-tertiary and α-quaternary aminonitriles. nih.gov

The following table details different methodologies for synthesizing α-aminonitriles from primary amino compounds.

Table 2: Synthesis of α-Aminonitriles from Primary Amino Compounds| Method | Key Reactants | Catalyst/Reagent | Key Intermediate | Noteworthy Aspects |

|---|---|---|---|---|

| Enantioselective Strecker Reaction | N-benzhydryl imines, HCN | Chiral bicyclic guanidine | Chiral imine-catalyst complex | Produces enantiomerically enriched α-amino nitriles and acids. acs.org |

| Silyloxynitrile Route | Aldehydes, TMSCN, Primary Amine | Zinc Iodide (for silyloxynitrile formation) | α-silyloxynitrile | Versatile method applicable to various aldehydes and amines. google.com |

| Ammonium-Catalyzed Reaction | Aminoacetonitrile, N-arylidene aminoacetonitriles | Ammonium salts / Chiral ammonium salts | Not explicitly stated | Greener alternative avoiding stoichiometric toxic cyanation reagents; allows for asymmetric synthesis. nih.gov |

| Clay-Catalyzed Strecker | Aldehydes, Amines, TMSCN | Montmorillonite KSF clay | In situ formed imine | Utilizes a recyclable solid acid catalyst. |

These methods highlight the ongoing evolution of α-aminonitrile synthesis, moving towards greater efficiency, enantioselectivity, and improved environmental profiles.

Chemical Reactivity and Stereocontrolled Transformations

Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is central to the conversion of α-aminonitriles into other important functional groups.

Hydrolysis to Chiral α-Amino Acids and Amides

The hydrolysis of the nitrile group is one of the most significant reactions of α-aminonitriles, as it represents the final step in the classical Strecker synthesis of α-amino acids. masterorganicchemistry.comwikipedia.org This transformation can be achieved under acidic, basic, or enzymatic conditions, yielding either the corresponding α-amino amide or α-amino acid. wikipedia.org

Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. chemistrysteps.com This leads to the formation of an intermediate imidic acid, which then tautomerizes to an amide. chemistrysteps.comopenstax.org Continued heating in an aqueous acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. wikipedia.orgopenstax.org For (2S)-2-aminobutanenitrile, this process yields L-isoleucine, a proteinogenic amino acid. nih.gov

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. openstax.org This pathway also proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. wikipedia.orgopenstax.org

Enzymatic hydrolysis offers a milder and often highly stereoselective alternative to chemical methods. nih.gov Two main classes of enzymes are employed:

Nitrilases: These enzymes catalyze the direct conversion of a nitrile to a carboxylic acid with the release of ammonia (B1221849). researchgate.net

Nitrile hydratases: These enzymes convert the nitrile to the corresponding amide. researchgate.net The amide can then be hydrolyzed to the carboxylic acid by an amidase, which may be present in the same microbial system. nih.gov

The enzymatic approach can be combined with the Strecker synthesis in a chemoenzymatic one-pot process. frontiersin.org This allows for a dynamic kinetic resolution where the racemic aminonitrile is continuously racemized under the reaction conditions, while the enzyme selectively hydrolyzes one enantiomer, leading to a high yield of a single, enantiomerically pure amino acid. frontiersin.org A patented process specifically describes the use of a nitrile hydratase to convert 2-aminobutanenitrile (B1582908) into (S)-2-aminobutanamide. google.com In some cases where the aminonitrile is sterically hindered and resistant to standard hydrolysis, derivatization of the amino group may be required to facilitate the reaction. researchgate.net

| Condition | Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Acidic | Aqueous acid (e.g., HCl, H₂SO₄), Heat | (2S)-2-Aminobutanamide | L-Isoleucine | masterorganicchemistry.comwikipedia.orgnih.gov |

| Basic | Aqueous base (e.g., NaOH), Heat | (2S)-2-Aminobutanamide | L-Isoleucinate Salt | wikipedia.orgopenstax.org |

| Enzymatic | Nitrilase | - | L-Isoleucine | researchgate.netfrontiersin.org |

| Nitrile Hydratase | (2S)-2-Aminobutanamide | (Further hydrolysis by amidase required for acid) | nih.govgoogle.com |

Reductions of the Nitrile Group

The nitrile group can be reduced to a primary amine, transforming the α-aminonitrile into a 1,2-diamine. This reaction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orglibretexts.org

Reduction with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an intermediate imine anion. openstax.orglibretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon quenching with water, produces the primary amine. openstax.orglibretexts.org

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org This method also effectively reduces the carbon-nitrogen triple bond to afford the corresponding primary amine. libretexts.org The reduction of (2S)-2-aminobutanenitrile results in the formation of chiral (2S)-butane-1,2-diamine.

| Method | Reagents | Product | Reference |

|---|---|---|---|

| Hydride Reduction | 1. LiAlH₄ in ether 2. H₂O | (2S)-Butane-1,2-diamine | openstax.orglibretexts.org |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Pd, Pt, or Ni) | (2S)-Butane-1,2-diamine | wikipedia.orglibretexts.org |

Reactions of the Amino Functionality

The primary amino group in (2S)-2-aminobutanenitrile is nucleophilic and can participate in a variety of bond-forming reactions, including substitutions, condensations, and derivatizations.

Nucleophilic Substitution Reactions

As a primary amine, the amino group of (2S)-2-aminobutanenitrile can act as a nucleophile in substitution reactions. A prominent example of this reactivity is N-alkylation, where the amine reacts with an electrophile such as an alkyl halide. This reaction leads to the formation of secondary and tertiary amines. This type of transformation is further detailed under N-Alkylation and N-Derivatization Strategies (Section 3.2.3).

Condensation Reactions

The amino functionality readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. wikipedia.org This reaction is typically catalyzed by acid and proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. libretexts.org

The reaction begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. wikipedia.org Following proton transfer, the hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form the carbon-nitrogen double bond of the imine. wikipedia.orglibretexts.org The stereocenter at the alpha-position of the aminonitrile is typically retained during this transformation.

| Carbonyl Reactant (R-CO-R') | Product (Imine/Schiff Base) | Reference |

|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | (S)-N-Benzylidene-2-aminobutanenitrile | wikipedia.org |

| Ketone (e.g., Acetone) | (S)-N-(Propan-2-ylidene)-2-aminobutanenitrile | wikipedia.org |

N-Alkylation and N-Derivatization Strategies

The amino group of (2S)-2-aminobutanenitrile can be modified through various N-alkylation and N-derivatization reactions. These strategies are employed for several purposes, including the synthesis of more complex molecules, the facilitation of other chemical transformations, or for analytical applications.

N-Alkylation: This involves the reaction of the amino group with alkylating agents (e.g., alkyl halides) to introduce alkyl substituents onto the nitrogen atom, yielding secondary or tertiary amines.

N-Acylation: The amino group can be acylated using reagents like acyl chlorides or anhydrides to form N-acyl α-aminonitriles. These derivatives are of interest as they are a known class of mechanism-based inhibitors for certain enzymes. nih.gov

N-Derivatization for Analysis: Specific reagents can be used to create derivatives that are easily analyzed. For instance, o-phthalaldehyde, in combination with a chiral thiol like N-acetyl-D-penicillamine, reacts with α-aminonitriles to form fluorescent diastereomeric derivatives. nih.gov These diastereomers can be separated and quantified using high-performance liquid chromatography (HPLC), allowing for the precise determination of the enantiomeric purity of the original aminonitrile. nih.gov

N-Derivatization to Assist Reactivity: In cases where the nitrile group is resistant to hydrolysis, derivatizing the amino group can facilitate the reaction. For example, benzoylation of the amino group of a sterically hindered aminonitrile was shown to enable subsequent acid-catalyzed hydrolysis of the nitrile to the corresponding amino acid. researchgate.net

| Strategy | Reagent Example | Product Type | Purpose | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl Iodide | N-Methylated Aminonitrile | Synthesis of complex amines | - |

| N-Acylation | Acetyl Chloride | N-Acetyl Aminonitrile | Synthesis of enzyme inhibitors | nih.gov |

| N-Benzoylation | Benzoyl Chloride | N-Benzoyl Aminonitrile | Facilitate nitrile hydrolysis | researchgate.net |

| Analytical Derivatization | o-Phthalaldehyde / Chiral Thiol | Diastereomeric Isoindole | Enantiomeric excess determination by HPLC | nih.gov |

Intramolecular Rearrangements and Cyclization Reactions

(2S)-2-aminobutanenitrile hydrochloride, as a member of the α-aminonitrile family, possesses a unique bifunctional nature that makes it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov The presence of both a nucleophilic amino group and an electrophilic nitrile group within the same molecule allows for a range of intramolecular cyclization reactions, often triggered by specific reagents or reaction conditions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from relatively simple starting materials. nih.govquimicaorganica.org

One common pathway involves the reaction of α-aminonitriles with aminothiols, such as cysteine. In this type of reaction, the α-aminonitrile can be trapped by the more nucleophilic aminothiol (B82208) before hydrolysis of the nitrile group occurs. This leads to the formation of five- or six-membered heterocyclic rings, like thiazolines, which can subsequently be hydrolyzed to form dipeptides. nih.gov This process highlights a prebiotic pathway where aminonitriles serve as key intermediates in the formation of more complex biological molecules. nih.gov

The reactivity of the nitrile group can be harnessed to form a variety of heterocyclic systems. For instance, α-aminonitriles can serve as building blocks for fused heterocyclic systems. Through multi-step sequences, the nitrile and amino functionalities can be elaborated and cyclized to form complex structures such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. researchgate.net While these examples may use different aminonitrile precursors, the underlying principles of intramolecular cyclization and the strategic use of the amino and nitrile groups are directly applicable to derivatives of (2S)-2-aminobutanenitrile.

Theoretical calculations have supported experimental findings, predicting that α-aminonitriles are generally more reactive than other nitriles. nih.gov This enhanced reactivity facilitates their participation in cyclization reactions. For example, transiently formed amidinonitriles from α-aminonitriles are predicted to readily cyclize to form imidazole (B134444) derivatives. nih.gov The diverse reactivity of α-aminonitriles makes them valuable synthons for a wide array of nitrogen heterocycles. nih.gov

Below is a table summarizing examples of heterocyclic systems synthesized from α-aminonitrile precursors.

| Starting Material Class | Reagent/Condition | Heterocyclic Product | Reference |

| α-Aminonitriles | Aminothiols (e.g., Cysteine) | Thiazolines, Dihydrothiophenes | nih.govnih.gov |

| α-Iminonitriles | Enones, Organocatalyst | Cyanopyrroline derivatives | nih.gov |

| β-Aminocrotononitrile | Cyanothioacetamide | Pyridine-2(1H)-thione | researchgate.net |

| N-Aryl-2-vinyl aziridines (from azides) | Isomerization | Various N-heterocycles | researchgate.net |

Stereochemical Control and Diastereoselectivity in Reactions

The stereocenter at the α-carbon of this compound is a critical feature that influences the stereochemical outcome of its reactions. The ability to control the stereochemistry during transformations is paramount in modern organic synthesis, particularly for the preparation of enantiomerically pure compounds. Reactions involving α-aminonitriles can be designed to proceed with a high degree of stereochemical control, leading to specific diastereomers. nih.govresearchgate.net

Diastereoselectivity is often achieved in reactions such as aldol (B89426) additions where a lithiated α-aminonitrile acts as a nucleophile. For example, the addition of lithiated N-benzyl-N-tert-butylaminoacetonitrile to various aldehydes has been shown to produce anti-β-hydroxy-α-aminonitriles with high diastereomeric purity. nih.govresearchgate.net The inherent chirality of a starting material like (2S)-2-aminobutanenitrile can direct the formation of new stereocenters with a predictable orientation. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis. chemrxiv.org

Organocatalysis has emerged as a significant strategy for achieving high enantio- and diastereoselectivity in reactions involving aminonitrile derivatives. nih.govmdpi.com Chiral catalysts can create a chiral environment around the reactants, favoring one reaction pathway over another. For instance, the conjugate addition of α-iminonitriles to enones, followed by cyclocondensation, can be catalyzed by chiral cyclopropenimine-based bifunctional catalysts to afford α-chiral nitrile-containing 1-pyrroline (B1209420) derivatives with high stereoselectivity. nih.gov This methodology allows for the synthesis of all four possible stereoisomers of the cyanopyrroline products through subsequent trans-to-cis isomerization, demonstrating a high level of stereochemical control. nih.gov

The level of diastereoselectivity in these reactions is often quantified by the diastereomeric excess (d.e.) or the ratio of the formed diastereomers. The specific conditions, including the choice of catalyst, solvent, and temperature, play a crucial role in maximizing the desired stereochemical outcome.

The following table presents data on diastereoselective reactions involving α-aminonitrile derivatives.

| Reactants | Catalyst/Reagent | Product Type | Diastereoselectivity | Reference |

| Lithiated N-benzyl-N-tert-butylaminoacetonitrile + Aldehydes | n-BuLi | anti-β-hydroxy-α-aminonitriles | Diastereomerically pure | nih.govresearchgate.net |

| α-Iminonitriles + Enones | Chiral cyclopropenimine-thiourea organocatalyst | α-Chiral nitrile-containing 1-pyrrolines | High enantio- and diastereoselectivity | nih.gov |

| D-isopropylideneglyceraldehyde | Lithiated α-aminonitrile | anti, anti, syn, anti-(2R,3S,4S,5R,6R)-diaminotriol | Good level of diastereoselectivity | nih.gov |

Applications As Chiral Building Blocks in Advanced Organic Synthesis

Precursors to Non-Proteinogenic and Unnatural α-Amino Acids

(2S)-2-aminobutanenitrile hydrochloride serves as a readily available precursor for the synthesis of non-proteinogenic and unnatural α-amino acids, which are crucial components in peptidomimetics and drug discovery. The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, directly leading to the formation of (S)-2-aminobutanoic acid, a non-proteinogenic α-amino acid. ck12.orgnih.gov This transformation is a fundamental step in converting the aminonitrile scaffold into a valuable amino acid derivative.

The Strecker synthesis, a classic method for amino acid production, provides a conceptual basis for understanding the importance of α-aminonitriles as intermediates. ck12.org While the Strecker synthesis typically starts from an aldehyde, the use of a pre-existing chiral aminonitrile like this compound offers a more direct and stereocontrolled route to the desired α-amino acid.

The synthesis of various unnatural α-amino acids can be achieved through the manipulation of the ethyl side chain of this compound or its derivatives prior to or after the hydrolysis of the nitrile group. This allows for the introduction of diverse functionalities and the creation of novel amino acid structures that are not found in nature. The development of diastereoselective alkylation and protonation of chiral enolates derived from amino acids further expands the toolkit for creating a wide range of non-proteinogenic α-amino acids from such precursors. nih.gov

| Precursor | Target Molecule | Key Transformation |

| This compound | (S)-2-aminobutanoic acid | Hydrolysis of the nitrile group |

| Chiral α-aminonitriles | Non-proteinogenic α-amino acids | Hydrolysis and side-chain modification |

Synthetic Pathways to Chiral Diamines and Amides

The structural framework of this compound is also highly amenable to the synthesis of chiral diamines and amides, which are important ligands for asymmetric catalysis and key structural motifs in many biologically active compounds. nih.govorganic-chemistry.org

A key transformation in the synthesis of chiral diamines from this compound is the reduction of the nitrile group to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The resulting molecule, (S)-butane-1,2-diamine, is a valuable chiral vicinal diamine. These diamines are of significant interest to synthetic chemists as they are found in many chiral catalysts and pharmaceuticals. nih.gov

Furthermore, this compound can be converted to the corresponding chiral amide, (S)-2-aminobutanamide. This can be accomplished through controlled hydrolysis of the nitrile or by starting from the corresponding amino acid. Chiral amides are not only important final products but also versatile intermediates in organic synthesis. researchgate.netnih.goviupac.org For instance, (S)-2-aminobutanamide is a key chiral building block for the antiepileptic drug Levetiracetam. nih.gov The synthesis of chiral amides can be achieved with high enantioselectivity through methods such as carbene insertion into an amide N-H bond, co-catalyzed by an achiral rhodium complex and a chiral squaramide. researchgate.netnih.gov

| Starting Material | Target Product | Key Reaction |

| This compound | (S)-butane-1,2-diamine | Reduction of the nitrile group |

| This compound / (S)-2-aminobutanoic acid | (S)-2-aminobutanamide | Controlled hydrolysis / Amidation |

Construction of Complex Organic Scaffolds and Chiral Ligands

The versatility of this compound extends to its use as a foundational element in the construction of complex organic scaffolds and chiral ligands. longdom.orgenamine.net Chiral building blocks are essential in drug discovery and development, as the biological activity of a molecule is often dependent on its stereochemistry. enamine.net

The amino and nitrile functionalities of this compound provide two reactive handles that can be independently or sequentially modified to build more elaborate molecular architectures. For example, the amino group can be functionalized to introduce other chemical moieties, while the nitrile group can participate in various carbon-carbon bond-forming reactions or be converted to other functional groups. This allows for the diastereoselective synthesis of complex structures with multiple stereocenters.

A significant application of chiral building blocks derived from aminonitriles is in the synthesis of chiral ligands for asymmetric catalysis. nih.govbuchler-gmbh.com Chiral ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. nih.gov The diamines and amino alcohols that can be synthesized from this compound are common backbones for various types of chiral ligands, including P,N-ligands, which have shown great success in a range of metal-catalyzed reactions. nih.gov

| Application | Key Features of this compound |

| Complex Organic Scaffolds | Chiral center, two reactive functional groups for elaboration |

| Chiral Ligands | Precursor to chiral diamines and amino alcohols used as ligand backbones |

Role in Asymmetric Catalysis as Precursors or Components of Catalysts

Beyond its role as a precursor to chiral ligands, derivatives of this compound can also function as components of chiral catalysts or even as organocatalysts themselves. researchgate.netnih.gov Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiomerically pure compounds. nih.gov

Chiral diamines, which can be synthesized from this compound, are known to form highly effective catalysts when complexed with metals such as copper. organic-chemistry.org For example, a complex of a chiral diamine ligand and Cu(OAc)₂ has been shown to be a highly efficient catalyst for the asymmetric Henry reaction, producing nitroaldol products with excellent enantioselectivity. organic-chemistry.org

Furthermore, the amino group in derivatives of this compound can be incorporated into more complex molecular frameworks to create novel organocatalysts. Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. researchgate.net For instance, chiral amine derivatives have been used to catalyze a variety of asymmetric transformations. The development of novel organocatalysts based on readily available chiral building blocks like this compound is an active area of research.

| Catalyst Type | Role of this compound derivative | Example Reaction |

| Metal-based Catalyst | Precursor to chiral diamine ligand | Asymmetric Henry Reaction |

| Organocatalyst | Component of the chiral catalyst structure | Various asymmetric transformations |

Analytical and Spectroscopic Characterization in Academic Research

Determination of Enantiomeric Excess and Optical Purity

Chiral High-Performance Liquid Chromatography (HPLC)

No specific chiral HPLC methods, including details on the chiral stationary phase, mobile phase composition, flow rate, and retention times for the enantiomers of 2-aminobutanenitrile (B1582908) hydrochloride, are documented in the available literature.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Experimentally determined values for the specific optical rotation of (2S)-2-aminobutanenitrile hydrochloride are not reported. Similarly, there is no available information on its Circular Dichroism spectrum, which would be crucial for characterizing its chiroptical properties.

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

While predicted NMR data for the racemic 2-aminobutanenitrile exists, specific, experimentally verified ¹H and ¹³C NMR spectral data for this compound, including chemical shifts, coupling constants, and assignments, are not available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

There are no published mass spectra or high-resolution mass spectrometry data that would provide the exact mass and fragmentation pattern for this compound.

Infrared (IR) Spectroscopy

Specific infrared spectra detailing the characteristic vibrational frequencies and absorption bands for this compound are not found in the surveyed literature.

Due to the absence of this critical experimental data, a scientifically rigorous article that adheres to the requested detailed outline cannot be produced.

Solid-State Characterization Techniques

The rigorous characterization of the solid-state properties of a chiral molecule is fundamental to understanding its structure and behavior. For compounds such as this compound, techniques that probe the crystalline structure are essential for confirming its three-dimensional arrangement and identifying potential crystalline variations.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most powerful and definitive method for elucidating the precise three-dimensional structure of a molecule. researchgate.net This technique provides unambiguous determination of the relative configuration of all stereogenic centers within a molecule. researchgate.net For chiral, enantiomerically pure compounds, it can also be used to determine the absolute configuration. nih.gov

The determination of absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). ed.ac.uk When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. The subtle intensity differences between these "Bijvoet pairs" can be analyzed to determine the absolute structure of the crystal, and thus the absolute configuration of the molecule it contains. nih.goved.ac.uk

A critical parameter in this analysis is the Flack parameter, which is refined during the crystallographic analysis. researchgate.netresearchgate.net A value close to zero for the correct enantiomeric model confirms the assignment of the absolute configuration with high confidence. researchgate.net Conversely, a value approaching 1 would indicate that the inverted structure is the correct one. This method is the most widely used direct approach to establishing absolute stereochemistry from diffraction data. researchgate.net

While no specific crystal structure for this compound is publicly available, the following table illustrates the typical crystallographic data obtained from such an analysis for a comparable small organic molecule.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data

This table presents hypothetical data for demonstrative purposes.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₄H₉ClN₂ |

| Formula Weight | 120.58 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.12 |

| b (Å) | 7.68 |

| c (Å) | 17.45 |

| Volume (ų) | 686.8 |

| Z | 4 |

| Flack Parameter | 0.02(5) |

Powder X-ray Diffraction for Polymorphism Analysis

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. rigaku.comamericanpharmaceuticalreview.com These different crystalline arrangements are known as polymorphs. Different polymorphic forms of a compound can exhibit significantly different physicochemical properties, including solubility, stability, and melting point, which is of particular importance in the pharmaceutical industry. americanpharmaceuticalreview.comnih.gov

Powder X-ray diffraction (PXRD) is a primary and powerful technique for the identification and characterization of polymorphic forms. rigaku.comnih.gov In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline form of a substance produces a unique and characteristic diffraction pattern, which serves as a crystalline "fingerprint". nih.gov

While specific polymorphism studies on this compound are not documented in publicly available literature, the table below provides a hypothetical example of PXRD data that could be used to distinguish between two fictional polymorphic forms.

Table 2: Hypothetical Powder X-ray Diffraction Peaks for Two Polymorphs

This table presents hypothetical data for demonstrative purposes.

| Form A | Form B | ||

|---|---|---|---|

| Position (°2θ) | Relative Intensity (%) | Position (°2θ) | Relative Intensity (%) |

| 10.5 | 100 | 8.8 | 95 |

| 15.2 | 85 | 12.1 | 100 |

| 18.9 | 60 | 17.4 | 55 |

| 21.1 | 95 | 22.5 | 80 |

| 25.8 | 70 | 28.3 | 40 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions, offering insights into reaction pathways, transition states, and the energetics that govern them.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and predict their reactivity. For aminonitriles, DFT studies often focus on their formation via reactions like the Strecker synthesis and their subsequent chemical transformations. nih.gov The Strecker synthesis, a primary route to α-aminonitriles, involves the reaction of an aldehyde (in this case, propanal), with ammonia (B1221849) and hydrogen cyanide. researchgate.net DFT calculations can model the intermediates and transition states of this multi-component reaction, providing a detailed picture of the reaction mechanism.

Furthermore, DFT can be employed to study the reactivity of the resulting aminonitrile. For instance, the reaction of aminonitriles with aminothiols to form thiol-containing peptides has been investigated using theoretical calculations. nih.gov These studies predict that protonated α-aminonitriles, such as the hydrochloride salt of (2S)-2-aminobutanenitrile, are more reactive than other types of nitriles. nih.gov The reactivity can be analyzed by examining the molecular orbitals and the charge distribution within the molecule.

Computational studies on the reaction mechanisms of nitriles with various reagents, catalyzed by different species, have been performed using DFT. researchgate.netrsc.orgrsc.org These studies provide a framework for understanding the potential reaction pathways that (2S)-2-aminobutanenitrile hydrochloride could undergo.

To illustrate the type of data generated from such studies, a hypothetical reaction coordinate for the hydrolysis of the nitrile group could be calculated, as shown in the table below.

| Reaction Coordinate | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactant | (2S)-2-aminobutanenitrile + H₂O | 0.0 | C≡N: 1.16 |

| TS1 | Water addition transition state | +25.4 | C-O: 1.98, N-H: 1.35 |

| Intermediate 1 | N-protonated imidic acid | -5.2 | C=N: 1.28, C-O: 1.35 |

| TS2 | Tautomerization transition state | +15.8 | O-H: 1.25, N-H: 1.25 |

| Product | (2S)-2-aminobutanamide | -12.7 | C=O: 1.23, C-N: 1.36 |

This is a hypothetical data table for illustrative purposes.

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS) and the calculation of activation energy barriers. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. ucsb.eduims.ac.jp

For reactions involving (2S)-2-aminobutanenitrile, computational methods can be used to locate and characterize the geometry of transition states. Frequency calculations are then performed to verify the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For example, in a DFT study of the reaction between cysteamine (B1669678) and various nitriles, the activation energies were calculated to predict the reactivity of the nitriles. nih.gov Such calculations could be applied to reactions of (2S)-2-aminobutanenitrile to predict its kinetic stability and reactivity in various chemical environments.

A hypothetical table of calculated energy barriers for different potential reactions of (2S)-2-aminobutanenitrile is presented below.

| Reaction Type | Reactants | Transition State (TS) | Activation Energy (Ea) (kcal/mol) |

| Nitrile Hydrolysis | (2S)-2-aminobutanenitrile + H₂O | TS_hydrolysis | 25.4 |

| Cyclization | (2S)-2-aminobutanenitrile | TS_cyclization | 35.1 |

| N-alkylation | (2S)-2-aminobutanenitrile + CH₃I | TS_alkylation | 18.9 |

This is a hypothetical data table for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial to its properties and reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it moves over time.

For this compound, conformational analysis would focus on the rotation around the C-C single bonds. However, due to the small size of the molecule, the number of low-energy conformers is expected to be limited. A related compound, (S)-3-aminobutanenitrile hydrochloride, has been noted to have a relatively rigid molecular framework with only one rotatable bond.

Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's dynamic behavior in different environments, such as in solution. researchgate.netnih.govmdpi.com An MD simulation calculates the trajectory of each atom over time by solving Newton's equations of motion. This allows for the study of how the molecule interacts with solvent molecules and how its conformation fluctuates. Such simulations are particularly useful for understanding the behavior of chiral molecules and their interactions with other chiral species. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for molecular structure elucidation. Computational methods, particularly DFT, can be used to predict the chemical shifts in NMR spectra and the vibrational frequencies in IR spectra. nih.govresearchgate.netgithub.iofrontiersin.org

For NMR, the magnetic shielding tensors of each nucleus are calculated, from which the chemical shifts can be derived. github.io These predicted shifts can then be compared with experimental data to confirm the structure of the molecule. Machine learning approaches are also being developed to improve the accuracy of NMR chemical shift predictions. nih.govfrontiersin.org

For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. astrochem.orgresearchgate.netunito.it Comparing the computed IR spectrum with the experimental one can help in assigning the observed absorption bands to specific molecular vibrations. For aminonitriles, characteristic vibrational modes include the C≡N stretch, N-H stretches, and various C-H and C-N vibrations. astrochem.orgresearchgate.net

Below is a hypothetical table comparing predicted and experimental spectroscopic data for (2S)-2-aminobutanenitrile.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (C≡N) | 120.5 ppm | 119.8 ppm |

| ¹³C NMR Chemical Shift (CH-NH₂) | 45.2 ppm | 44.7 ppm |

| ¹H NMR Chemical Shift (CH-NH₂) | 3.8 ppm | 3.7 ppm |

| IR Frequency (C≡N stretch) | 2245 cm⁻¹ | 2240 cm⁻¹ |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

This is a hypothetical data table for illustrative purposes.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that is particularly sensitive to the stereochemistry of molecules. nih.govamrita.edu It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like (2S)-2-aminobutanenitrile, CD spectroscopy can provide a unique spectral fingerprint.

Theoretical calculations of CD spectra can be performed using ab initio methods. nih.govacs.org Such calculations are invaluable for assigning the absolute configuration of a chiral molecule by comparing the calculated spectrum with the experimental one.

A study on the enantiomeric excesses of aminonitrile precursors of amino acids has reported the calculated CD spectra for several aminonitriles, including the aminonitrile of α-aminobutyric acid, which corresponds to 2-aminobutanenitrile (B1582908). nih.govacs.org These calculations show that aminonitriles have distinct CD spectra that can be used to determine their enantiomeric excess. nih.govacs.org The study highlights that aminonitriles exhibit a positive enantiomeric excess in the region of the Lyman-alpha emission line, suggesting a potential role in the origin of homochirality of amino acids. nih.govacs.org

The ability to theoretically predict CD spectra provides a powerful tool for studying the chiroptical properties of (2S)-2-aminobutanenitrile and related chiral molecules.

Studies on Chiral Recognition and Stereoselectivity Origins

Computational chemistry has become an indispensable tool for understanding the nuanced interactions that govern chiral recognition and dictate the stereochemical outcomes of chemical reactions. For aminonitriles like (2S)-2-aminobutanenitrile, theoretical studies provide a molecular-level perspective on how different enantiomers interact with their environment and how specific stereoisomers are preferentially formed.

The origins of stereoselectivity in the synthesis of chiral aminonitriles are often explored through the lens of the Strecker synthesis, a fundamental route to amino acids and their nitrile precursors. Computational models of this reaction can elucidate the transition state energies for the formation of different stereoisomers, thereby predicting the enantiomeric excess. These models often employ quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction. By analyzing the structures and energies of reactants, intermediates, transition states, and products, researchers can identify the key interactions—such as steric hindrance, hydrogen bonding, and electronic effects—that favor the formation of one enantiomer over the other.

A significant area of investigation has been the role of aminonitriles as precursors to amino acids in the context of the origin of life and the prevalence of homochirality in biological systems. Theoretical studies have explored how circularly polarized light in interstellar environments could induce an enantiomeric excess in aminonitriles. acs.orgnih.gov For instance, ab initio calculations have been performed on amino acid precursors, including the structurally related 2-aminobutyric acid, to evaluate the photolysis-induced enantiomeric excess. nih.gov These studies calculate the circular dichroism spectra of the molecules to predict which enantiomer would be preferentially destroyed by a specific polarization of light, leading to an enrichment of the other. acs.org

The table below summarizes key aspects of computational studies on chiral recognition and stereoselectivity in aminonitriles.

| Computational Method | Focus of Study | Key Findings |

| Density Functional Theory (DFT) | Transition state analysis of the Strecker synthesis. | Identification of steric and electronic factors that control the stereochemical outcome. |

| Ab initio calculations (e.g., SAC-CI) | Photolysis-induced enantiomeric excess in amino acid precursors. | Aminonitrile precursors show a positive enantiomeric excess in the Lyman-alpha emission region, suggesting a potential origin for the homochirality of amino acids. acs.orgnih.gov |

| Quantum Chemical Modeling | Enantioselective interactions with chiral catalysts or environments. | Prediction of binding affinities and interaction energies to explain chiral recognition phenomena. |

Investigation of Isotopic Effects on Chiral Systems

The study of isotopic effects provides another layer of insight into the structure, dynamics, and reactivity of chiral molecules. While research specifically targeting this compound is limited, the broader field of computational chemistry offers powerful methods to investigate how isotopic substitution can influence a chiral system.

Kinetic isotope effects (KIEs) are a particularly valuable tool in this regard. nih.gov By computationally modeling a reaction with different isotopes (e.g., replacing hydrogen with deuterium), chemists can predict changes in reaction rates. nih.gov These changes arise from the differences in the zero-point vibrational energies of the isotopically substituted bonds. In the context of stereoselective synthesis, theoretical calculations of KIEs can help to pinpoint the rate-determining step and provide evidence for a particular reaction mechanism. nih.gov For instance, a significant KIE at a stereocenter could indicate that bond breaking or formation at that center is crucial for the stereochemical outcome.

Isotopic substitution can also have a more subtle, yet profound, effect on the chiroptical properties of a molecule. Theoretical studies have begun to explore the influence of isotopic substitution on properties like optical rotation. These computational investigations demonstrate that while the electronic contribution to optical activity is dominant, there is a non-negligible vibrational component that is altered by isotopic substitution.

The table below outlines the types of isotopic effects and the computational approaches used to study them in the context of chiral systems.

| Type of Isotopic Effect | Computational Approach | Information Gained |

| Kinetic Isotope Effect (KIE) | Calculation of vibrational frequencies and zero-point energies for isotopologues in transition state theory. | Elucidation of reaction mechanisms and the rate-determining steps in stereoselective syntheses. nih.gov |

| Equilibrium Isotope Effect (EIE) | Statistical mechanics calculations based on vibrational frequencies of isotopically substituted molecules. | Understanding the thermodynamic preferences for isotope distribution in chiral molecules at equilibrium. |

| Isotopic Effects on Chiroptical Properties | Ab initio and DFT calculations of optical rotation and circular dichroism spectra for different isotopologues. | Quantifying the contribution of vibrational effects to optical activity and how it is perturbed by isotopic substitution. |

Although direct computational studies on isotopic effects in this compound are not yet prevalent in the literature, the existing theoretical frameworks and computational methodologies are well-equipped to undertake such investigations. Future research in this area could provide a more detailed understanding of the subtle energetic landscape of this chiral molecule and its interactions.

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes, and the synthesis of (2S)-2-aminobutanenitrile hydrochloride is no exception. Future research will prioritize the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the use of biocatalysis , which employs enzymes or whole microorganisms to perform chemical transformations. cabidigitallibrary.orgthieme-connect.de Biocatalytic processes offer high enantioselectivity and operate under mild conditions, reducing the need for harsh reagents and solvents. cabidigitallibrary.org The development of robust enzymes for the asymmetric synthesis of α-aminonitriles could provide a highly sustainable alternative to traditional chemical methods. cabidigitallibrary.orgbohrium.com Enzyme cascades, where multiple enzymatic reactions are coupled in a single pot, are also being explored to create more efficient and environmentally friendly synthetic pathways. mdpi.com

Furthermore, the development of greener reaction media and catalysts is a major focus. This includes the use of water as a solvent, which is non-toxic and abundant, and the design of catalysts that are recyclable and based on earth-abundant metals. acs.orgnih.gov For instance, indium powder in water has been shown to be an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles. acs.orgnih.gov The use of non-toxic cyanide sources, such as those derived from α-amino acids or hexacyanoferrate, is also a critical area of investigation to replace highly toxic reagents like hydrogen cyanide. bohrium.com

| Green Chemistry Approach | Description | Potential Impact on this compound Synthesis |

| Biocatalysis | Use of enzymes or microorganisms as catalysts. cabidigitallibrary.orgthieme-connect.debohrium.com | Highly enantioselective synthesis under mild conditions, reducing waste and energy use. cabidigitallibrary.org |

| Renewable Feedstocks | Utilization of biomass-derived starting materials. mdpi.comresearchgate.net | Decreased reliance on fossil fuels and a more sustainable production lifecycle. |

| Green Solvents | Employing environmentally benign solvents like water. acs.orgnih.gov | Reduced toxicity and environmental impact of the overall process. |

| Alternative Cyanide Sources | Using less toxic alternatives to traditional cyanide reagents. bohrium.com | Improved safety and reduced environmental hazards associated with the synthesis. |

| Recyclable Catalysts | Development of catalysts that can be easily recovered and reused. rsc.org | Lowered production costs and reduced generation of catalyst-related waste. |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The enantioselectivity and efficiency of the synthesis of this compound are paramount for its application in pharmaceuticals. A significant area of ongoing research is the exploration of novel catalytic systems that can deliver high yields and exceptional stereochemical control.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. cabidigitallibrary.orgacs.org Various organocatalysts, including those based on thiourea, squaramide, and chiral bicyclic guanidines, have been successfully employed in the enantioselective Strecker reaction to produce α-aminonitriles with high enantiomeric excess. acs.orgrsc.org These catalysts are often metal-free, which is advantageous in pharmaceutical synthesis where metal contamination is a concern. cabidigitallibrary.org The development of more active and selective organocatalysts remains a key research focus. acs.org

In addition to organocatalysts, novel metal-based catalytic systems continue to be developed. Chiral zirconium, aluminum, and titanium complexes have shown promise in the asymmetric synthesis of α-aminonitriles. mdpi.comorganic-chemistry.org Researchers are exploring new ligand designs and metal combinations to improve catalytic activity, broaden the substrate scope, and enhance enantioselectivity. nih.gov For instance, a novel zirconium binuclear catalyst has been shown to provide α-aminonitriles in good yields and with high enantioselectivities for a wide range of substrates. mdpi.com

Phase-transfer catalysis represents another approach to improving the efficiency and practicality of the synthesis. Chiral quaternary ammonium (B1175870) salts have been used to catalyze the asymmetric Strecker reaction under biphasic conditions, allowing for the use of inexpensive and safer cyanide sources like potassium cyanide. researchgate.net This method has the potential for large-scale industrial applications. researchgate.net

The table below summarizes some of the novel catalytic systems being explored:

| Catalyst Type | Example | Key Advantages |

| Organocatalysts | Thiourea derivatives, squaramides, chiral bicyclic guanidines. acs.orgrsc.org | Metal-free, high enantioselectivity, mild reaction conditions. cabidigitallibrary.orgacs.org |

| Metal-Based Catalysts | Chiral zirconium, aluminum, and titanium complexes. mdpi.comorganic-chemistry.org | High catalytic activity, potential for broad substrate scope. mdpi.comnih.gov |

| Phase-Transfer Catalysts | Chiral quaternary ammonium salts. researchgate.net | Use of safer and less expensive cyanide sources, suitable for industrial scale-up. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis